BenchChemオンラインストアへようこそ!

MMRi64

p53 signaling apoptosis leukemia/lymphoma

MMRi64 (CAS 430458-66-5) is a small-molecule inhibitor belonging to the quinolinol class that specifically targets the RING–RING domain interaction of the Mdm2–MdmX E3 ligase complex. Unlike conventional Mdm2–p53 binding inhibitors, MMRi64 disrupts Mdm2–MdmX heterodimeric E3 ligase activity, leading to p53 accumulation and selective activation of the apoptotic arm of the p53 pathway in leukemia/lymphoma cells.

Molecular Formula C22H17Cl2N3O
Molecular Weight 410.3 g/mol
Cat. No. B1677357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMRi64
SynonymsMMRi64
Molecular FormulaC22H17Cl2N3O
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C22H17Cl2N3O/c1-13-9-11-25-18(12-13)27-21(15-5-2-6-17(23)19(15)24)16-8-7-14-4-3-10-26-20(14)22(16)28/h2-12,21,28H,1H3,(H,25,27)
InChIKeyHQICAVDTVBACIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MMRi64 for Research Procurement: A First-in-Class Mdm2–MdmX RING Domain Inhibitor


MMRi64 (CAS 430458-66-5) is a small-molecule inhibitor belonging to the quinolinol class that specifically targets the RING–RING domain interaction of the Mdm2–MdmX E3 ligase complex [1]. Unlike conventional Mdm2–p53 binding inhibitors, MMRi64 disrupts Mdm2–MdmX heterodimeric E3 ligase activity, leading to p53 accumulation and selective activation of the apoptotic arm of the p53 pathway in leukemia/lymphoma cells [2]. As a first-in-class RING domain inhibitor, MMRi64 represents a novel pharmacological tool for p53 research distinct from clinically advanced Mdm2–p53 interaction antagonists [1].

Why MMRi64 Cannot Be Replaced by Generic Mdm2 Inhibitors: Procurement Implications


Substituting MMRi64 with conventional Mdm2 inhibitors (e.g., Nutlin-3a, RG7112, RG7388) fails because these compounds target fundamentally different molecular interfaces. MMRi64 is the only commercially available inhibitor that specifically disrupts the Mdm2–MdmX RING–RING domain interaction to inhibit E3 ligase activity, whereas all clinically advanced Mdm2 inhibitors act by blocking the Mdm2–p53 protein–protein binding interface [1]. This mechanistic distinction produces divergent biological outcomes: Nutlin-3a-class inhibitors induce both p21-mediated growth arrest and PUMA-mediated apoptosis, whereas MMRi64 selectively triggers the apoptotic arm without substantive growth arrest gene induction [1]. Consequently, researchers studying p53-dependent apoptosis versus growth arrest, or those investigating Mdm2–MdmX E3 ligase function, cannot obtain equivalent experimental results using conventional Mdm2–p53 inhibitors. Procurement of an incorrect Mdm2 inhibitor class would yield confounding data in any study requiring selective p53 pathway dissection.

MMRi64 Product-Specific Quantitative Differentiation Evidence: Comparator-Based Analysis


MMRi64 vs. Nutlin-3a: Selective Induction of Pro-Apoptotic PUMA Without p21-Mediated Growth Arrest

In a direct head-to-head comparison at equimolar concentration (1 μM) in NALM6 leukemia cells, MMRi64 induced the pro-apoptotic gene PUMA with minimal induction of the growth-arresting gene p21, whereas Nutlin-3a induced both PUMA and robust p21 expression [1]. This differential gene induction pattern is mechanistically linked to MMRi64's distinct mode of action—inhibition of Mdm2–MdmX E3 ligase activity rather than disruption of the Mdm2–p53 binding interface [2]. The selective PUMA induction without p21 upregulation enables MMRi64 to preferentially activate the apoptotic arm of the p53 pathway, avoiding the growth arrest response that characterizes Nutlin-3a and related Mdm2–p53 interface inhibitors.

p53 signaling apoptosis leukemia/lymphoma Mdm2/MdmX

MMRi64 vs. Nutlin-3a: Quantitative Apoptosis Induction in Leukemia Cells

In a direct head-to-head comparison by flow cytometry in NALM6 cells, MMRi64 induced substantially higher sub-G1 (apoptotic) populations than Nutlin-3a at equivalent concentrations. At 48 h treatment, MMRi64 (0.5 μM) induced 5.8% sub-G1 population, MMRi64 (1 μM) induced 13% sub-G1, and MMRi64 (2 μM) induced 20% sub-G1. In contrast, Nutlin-3a at the same concentrations (0.5, 1, and 2 μM) induced only 0.4%, 0.8%, and 3.0% sub-G1 populations, respectively [1]. This 6.7-fold difference in maximal apoptotic response demonstrates that MMRi64 is a quantitatively superior apoptosis inducer compared to Nutlin-3a in this cellular model.

apoptosis flow cytometry leukemia p53

MMRi64 + Nutlin-3a Combination: Synergistic Apoptosis Induction via Distinct Mechanisms

The combination of MMRi64 and Nutlin-3a produces synergistic apoptosis that exceeds the sum of individual treatments, driven by their distinct and complementary mechanisms of action [1]. Single-agent treatment at low concentrations induced minimal apoptosis: 0.2 μM MMRi64 (0.73% sub-G1), 0.4 μM MMRi64 (2.5% sub-G1), and 2 μM Nutlin-3a (1.3% sub-G1). However, the combination of 2 μM Nutlin-3a with 0.2 μM MMRi64 yielded 8.7% sub-G1, while 2 μM Nutlin-3a with 0.4 μM MMRi64 produced 16% sub-G1 [2]. This represents approximately a 12-fold increase over single-agent MMRi64 at 0.2 μM and a 6.4-fold increase over single-agent MMRi64 at 0.4 μM, demonstrating robust synergistic interaction.

drug combination synergy apoptosis p53

MMRi64 Mechanism: Distinct E3 Ligase Inhibition vs. p53-Binding Disruption (Class-Level Differentiation)

MMRi64 inhibits Mdm2–MdmX E3 ligase activity by disrupting the RING–RING domain interaction, a mechanism fundamentally distinct from all clinically advanced Mdm2 inhibitors (e.g., Nutlin-3a, RG7112, RG7388, AMG-232), which act by blocking the Mdm2–p53 protein–protein binding interface [1]. In an in vitro ubiquitination assay, MMRi64 (10 μM) inhibited Mdm2–MdmX-mediated p53 polyubiquitination, whereas Nutlin-3a at the same concentration (10 μM) had no effect on this E3 ligase activity [2]. MMRi64 also partially inhibited Mdm2 autoubiquitination. This class-level mechanistic differentiation establishes MMRi64 as a unique pharmacological probe for studying Mdm2–MdmX E3 ligase function, as distinct from p53-binding inhibition.

E3 ligase Mdm2 MdmX ubiquitination mechanism of action

MMRi64 Optimal Research Application Scenarios Based on Product-Specific Evidence


Selective Activation of p53-Dependent Apoptosis Without Growth Arrest Confounding

Based on direct comparative evidence showing MMRi64 induces PUMA with minimal p21 induction while Nutlin-3a activates both pathways, MMRi64 is the preferred tool for studies requiring clean dissection of p53's apoptotic arm without simultaneous growth arrest pathway activation [1]. Researchers investigating the differential regulation of p53 transcriptional outputs or studying apoptosis-specific p53 target genes should prioritize MMRi64 over Mdm2–p53 binding inhibitors.

Combination Therapy Studies with Mdm2–p53 Binding Inhibitors

The demonstrated synergistic apoptosis induction when MMRi64 is combined with Nutlin-3a (16% sub-G1 at combination vs. 2.5% for MMRi64 alone and 1.3% for Nutlin-3a alone) supports MMRi64 as a critical component in combination experimental designs [1]. Researchers investigating dual-targeting strategies or seeking enhanced p53 pathway activation through mechanistically orthogonal inhibitors should procure both MMRi64 and an Mdm2–p53 binding inhibitor for combination studies.

Investigation of Mdm2–MdmX E3 Ligase Biology and RING Domain Function

MMRi64 is the first-in-class and currently only commercially available inhibitor that specifically targets the Mdm2–MdmX RING–RING domain interaction to inhibit E3 ligase activity [1]. For studies investigating the role of Mdm2–MdmX E3 ligase in p53 ubiquitination, Mdm2 autoubiquitination, or RING domain function, MMRi64 is the essential tool compound. Conventional Mdm2–p53 binding inhibitors (Nutlin-3a, RG7388, AMG-232) do not inhibit E3 ligase activity and are inappropriate for such studies.

Leukemia/Lymphoma p53 Pathway Research

The primary characterization of MMRi64 was conducted in leukemia/lymphoma cellular models (NALM6, Emu-myc lymphoma cells), where it demonstrated p53-dependent and p53-independent mechanisms of action and robust apoptosis induction [1]. Researchers working in hematological malignancy models, particularly those investigating wild-type p53 leukemia/lymphoma where p53 is rarely mutated, should prioritize MMRi64 as a validated tool compound with established experimental parameters and expected response profiles in these specific cell types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMRi64

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.